molecular formula C8H11FN2 B1528431 [4-(aminomethyl)-2-fluorophenyl]methanamine CAS No. 1017264-58-2

[4-(aminomethyl)-2-fluorophenyl]methanamine

Cat. No.: B1528431
CAS No.: 1017264-58-2
M. Wt: 154.18 g/mol
InChI Key: WTBVROLKSYLUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(aminomethyl)-2-fluorophenyl]methanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an amino group attached to a benzylamine structure, with a fluorine atom at the 3-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(aminomethyl)-2-fluorophenyl]methanamine can be achieved through various synthetic routes. One common method involves the use of 1,2-benzisoxazole as a practical electrophilic primary amine source, enabling a mild and general copper-hydride-catalyzed hydroamination of alkenes and alkynes to form primary amines . This method provides access to a broad range of chiral α-branched primary amines and linear primary amines.

Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often start with the nitration of benzene, followed by bromination and subsequent conversion of the nitro group to an amine . The final product is obtained through purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions: [4-(aminomethyl)-2-fluorophenyl]methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the compound can react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with folic acid results in the formation of 18F-labeled folate, which is an important building block for the synthesis of 18F-labeled compounds .

Scientific Research Applications

[4-(aminomethyl)-2-fluorophenyl]methanamine has a wide range of scientific research applications. It is used in the synthesis of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands . Additionally, it serves as a potassium channel blocking agent and is involved in the synthesis of 18F-labeled compounds for use in medical imaging . The compound’s unique chemical structure makes it valuable in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of [4-(aminomethyl)-2-fluorophenyl]methanamine involves its interaction with specific molecular targets and pathways. For example, it acts as a potassium channel blocking agent, which can influence cellular signaling and function . The compound’s ability to form chelates with iron(III) ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to [4-(aminomethyl)-2-fluorophenyl]methanamine include 4-Fluorobenzylamine, 4-Chlorobenzylamine, 4-(Trifluoromethyl)benzylamine, and 4-Methoxybenzylamine .

Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

[4-(aminomethyl)-3-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBVROLKSYLUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The starting material 4-aminomethyl-3-fluoro-benzylamine was prepared from 1,4-bis-bromomethyl-2-fluoro-benzene as described for 4-aminomethyl-3-chloro-benzylamine in example 59a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(aminomethyl)-2-fluorophenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(aminomethyl)-2-fluorophenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[4-(aminomethyl)-2-fluorophenyl]methanamine
Reactant of Route 4
[4-(aminomethyl)-2-fluorophenyl]methanamine
Reactant of Route 5
[4-(aminomethyl)-2-fluorophenyl]methanamine
Reactant of Route 6
Reactant of Route 6
[4-(aminomethyl)-2-fluorophenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.